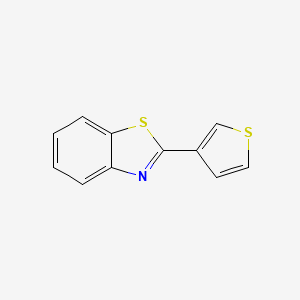

2-(3-Thienyl)benzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

56421-77-3 |

|---|---|

Molecular Formula |

C11H7NS2 |

Molecular Weight |

217.3 g/mol |

IUPAC Name |

2-thiophen-3-yl-1,3-benzothiazole |

InChI |

InChI=1S/C11H7NS2/c1-2-4-10-9(3-1)12-11(14-10)8-5-6-13-7-8/h1-7H |

InChI Key |

WJHVDQBJNAXATN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(3-Thienyl)benzothiazole from 2-Aminothiophenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis of 2-(3-thienyl)benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the condensation reaction of 2-aminothiophenol with a suitable 3-thienyl carbonyl precursor. This guide consolidates various methodologies, presenting detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

Benzothiazoles are a class of heterocyclic compounds composed of a benzene ring fused to a thiazole ring. The 2-substituted benzothiazole scaffold is a prominent structural motif found in a wide array of biologically active molecules, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities. The synthesis of these compounds is a key focus in drug discovery and development. The condensation of 2-aminothiophenol with carbonyl compounds, such as aldehydes or carboxylic acids, is a fundamental and widely employed method for constructing the benzothiazole core.[1][2] This guide focuses specifically on the synthesis of the 2-(3-thienyl) derivative, a molecule incorporating the biologically relevant thiophene ring.

Synthetic Pathways and Mechanisms

The principal pathway for the synthesis of this compound from 2-aminothiophenol involves a condensation reaction followed by cyclization and oxidation. The reaction can be initiated with either 3-thiophenecarboxaldehyde or a derivative of 3-thiophenecarboxylic acid.

The general mechanism, when starting from an aldehyde, proceeds through three main stages:

-

Imine Thiophenol (ITP) Formation: The amino group of 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate.[2]

-

Cyclization: An intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to the formation of a benzothiazolidine intermediate.[1]

-

Oxidation: The benzothiazolidine intermediate is then oxidized to the final aromatic this compound. This oxidation can be achieved using various oxidizing agents or, in some cases, atmospheric oxygen.

Alternatively, when using a carboxylic acid or its derivative (like an acyl chloride), the reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the benzothiazole ring.

Experimental Protocols

Several effective protocols have been developed for the synthesis of 2-arylbenzothiazoles. The following methodologies are adapted for the specific synthesis of this compound based on established procedures for similar aromatic aldehydes.

Protocol 1: L-Proline Catalyzed Synthesis under Microwave Irradiation

This method represents a green and efficient approach, utilizing a non-toxic catalyst and solvent-free conditions.[3]

Reactants:

-

2-Aminothiophenol

-

3-Thiophenecarboxaldehyde

-

L-Proline (catalyst)

Procedure:

-

In a microwave-safe vessel, combine 2-aminothiophenol (1.0 mmol), 3-thiophenecarboxaldehyde (1.0 mmol), and L-proline (0.1 mmol).

-

Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

Protocol 2: Acid-Catalyzed Synthesis in Ethanol

A conventional and robust method employing an acid catalyst in a standard organic solvent.[1][4][5]

Reactants:

-

2-Aminothiophenol

-

3-Thiophenecarboxaldehyde

-

Hydrochloric Acid (HCl) and Hydrogen Peroxide (H₂O₂) (catalytic system)[4][5]

-

Ethanol (solvent)

Procedure:

-

To a solution of 2-aminothiophenol (1.0 mmol) and 3-thiophenecarboxaldehyde (1.0 mmol) in ethanol (10 mL), add a catalytic amount of concentrated hydrochloric acid followed by the dropwise addition of 30% hydrogen peroxide.

-

Stir the reaction mixture at room temperature for a period of 1 to 12 hours. The reaction time may be extended or gentle heating may be applied to drive the reaction to completion, depending on the specific substrate reactivity.[1]

-

Monitor the formation of the product by TLC.

-

Once the reaction is complete, neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield the desired product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 2-arylbenzothiazoles, including analogs of the target compound, under various conditions. Yields can vary based on the specific substituents on the aromatic aldehyde and the reaction conditions employed.

| Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) | Reference |

| Microwave-Assisted | L-Proline | Solvent-free | 5-15 min | 80-100 °C | Good to Moderate | [3] |

| H₂O₂/HCl Catalysis | H₂O₂/HCl | Ethanol | 45-60 min | Room Temp. | 85-94 | [4] |

| Iodine-Promoted | Iodine | DMF | Not Specified | Not Specified | High | [6] |

| Catalyst-Free (Air Oxidation) | Air | DMSO | Not Specified | Not Specified | Good to Excellent | [6] |

Logical Workflow and Diagrams

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from 2-aminothiophenol and 3-thiophenecarboxaldehyde.

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism Pathway

This diagram outlines the key steps in the reaction mechanism for the formation of the benzothiazole ring from 2-aminothiophenol and an aldehyde.

Caption: Key intermediates in the benzothiazole synthesis pathway.

Conclusion

The synthesis of this compound from 2-aminothiophenol is a well-established transformation in organic chemistry, with multiple reliable and high-yielding protocols available. The choice of methodology may depend on factors such as desired reaction time, available equipment (e.g., microwave reactor), and environmental considerations ("green chemistry"). The procedures and data presented in this guide offer a solid foundation for researchers to successfully synthesize this and related 2-arylbenzothiazoles for further study and application in drug development and materials science.

References

- 1. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Benzothiazole synthesis [organic-chemistry.org]

Crystal Structure Analysis of 2-(3-Thienyl)benzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-(3-Thienyl)benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the molecular and crystal structure, experimental procedures for synthesis and crystallographic analysis, and explores potential biological signaling pathways associated with this class of compounds.

Molecular and Crystal Structure

The crystal structure of this compound (C₁₁H₇NS₂) was determined by single-crystal X-ray diffraction. The analysis reveals that the molecule crystallizes in a system characterized by whole-molecule disorder, with two principal orientations (A and B) observed in the crystal lattice.[1]

The thiophene and benzothiazole ring systems in both orientations are nearly planar. The dihedral angle between these two ring systems is 10.02(18)° for orientation A and 12.54(19)° for orientation B.[1] This near-planarity is a significant feature of the molecule's conformation in the solid state. The crystal packing is characterized by a herringbone motif, which arises from slipped π-π stacking interactions between the aromatic rings, as well as C-H···π, C-H···S, and C-H···N interactions.[1]

Crystallographic Data

The crystallographic data for this compound is summarized in the table below. This information is crucial for understanding the three-dimensional arrangement of the molecules in the crystal lattice.

| Parameter | Value |

| Chemical Formula | C₁₁H₇NS₂ |

| Formula Weight | 217.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8938 (3) |

| b (Å) | 10.5908 (6) |

| c (Å) | 15.4219 (8) |

| α (°) | 90 |

| β (°) | 94.757 (2) |

| γ (°) | 90 |

| Volume (ų) | 958.42 (9) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.505 |

| Absorption Coefficient (mm⁻¹) | 0.496 |

| F(000) | 448 |

Table 1: Crystallographic data for this compound.

Experimental Protocols

Synthesis of this compound

A green and efficient method for the synthesis of this compound is through a solvent-free microwave-assisted reaction.[1]

Materials:

-

o-Aminothiophenol

-

Thiophene-3-carbaldehyde

-

Microwave reactor

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable vessel for microwave synthesis, combine equimolar amounts of o-aminothiophenol and thiophene-3-carbaldehyde.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with microwaves at a controlled power and for a short duration (e.g., 1-5 minutes). The optimal power and time should be determined empirically.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline this compound.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

Data Collection and Processing:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

The collected data is processed using software for cell refinement, data reduction, and absorption correction (e.g., SADABS).

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods with software such as SHELXS.

-

The structure is then refined by full-matrix least-squares on F² using software like SHELXL.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final structure is validated using tools like checkCIF to ensure its quality and correctness.

Potential Biological Signaling Pathways

Benzothiazole and thiophene-containing compounds are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While the specific signaling pathways modulated by this compound have not been extensively elucidated, research on structurally related benzothiazole derivatives suggests potential involvement in several key cellular signaling cascades.

Apoptosis Induction via the Mitochondrial (Intrinsic) Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. One of the major pathways for apoptosis is the mitochondrial, or intrinsic, pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax and Bak, upon activation by cellular stress, lead to the permeabilization of the outer mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm, which then triggers a cascade of caspase activation (caspase-9 and caspase-3), ultimately leading to cell death. It is plausible that this compound could induce apoptosis in cancer cells through the modulation of this pathway.

Modulation of Cancer-Related Signaling Cascades

Several key signaling pathways are often dysregulated in cancer, promoting cell proliferation, survival, and metastasis. Benzothiazole derivatives have been shown to interfere with some of these pathways.

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, leading to the expression of genes involved in cell survival and proliferation. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.

-

AKT and ERK Pathways: The AKT (also known as Protein Kinase B) and ERK (Extracellular signal-Regulated Kinase) pathways are central to cell signaling and are frequently hyperactivated in cancer. These pathways regulate a multitude of cellular processes, including cell growth, proliferation, and survival.

It is hypothesized that this compound may exert its potential anticancer effects by inhibiting one or more of these critical signaling pathways. Further research is needed to confirm the precise molecular targets and mechanisms of action of this compound.

Conclusion

The crystal structure of this compound reveals a nearly planar molecule with a distinct herringbone packing motif. Its synthesis can be achieved efficiently through a microwave-assisted, solvent-free method. While the specific biological targets are yet to be fully elucidated, the structural features of this compound and the known activities of related benzothiazoles suggest that it may modulate key signaling pathways involved in cancer and other diseases. This technical guide provides a foundational understanding for researchers and professionals in drug development who are interested in the further investigation and potential applications of this compound and its derivatives.

References

An In-depth Technical Guide on the Photophysical and Electrochemical Properties of 2-(3-Thienyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Thienyl)benzothiazole is a heterocyclic compound of significant interest due to its unique electronic and optical properties, which make it a valuable scaffold in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the photophysical and electrochemical characteristics of this compound and its derivatives. It includes a summary of key quantitative data, detailed experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this versatile molecule.

Photophysical Properties

The photophysical properties of this compound and its analogs are characterized by strong absorption in the UV-visible region and significant fluorescence emission. These properties are highly influenced by the electronic nature of substituents on both the thienyl and benzothiazole rings, as well as the polarity of the solvent.

Absorption and Emission

This compound derivatives typically exhibit an intense absorption band in the UV-visible spectrum, which is attributed to a π-π* electronic transition. The position of this band is sensitive to the molecular structure, including the nature of any substituent groups. The fluorescence spectra of these compounds are often characterized by a large Stokes shift, which is the difference between the absorption and emission maxima.

Table 1: Summary of Photophysical Data for 2-(Thienyl)benzothiazole Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| 2-(Thien-2-yl)benzothiazole derivatives | Dioxane | 366 - 390 | - | - | [1] |

| 2-Arylbenzothiazole derivatives | Methanol | ~330-340 | 380 - 450 | Varies | [2] |

| Thiophene-benzothiazole derivatives | Toluene | ~320-400 | - | - | [3] |

| Bithienyl benzothiazole derivatives | Not Specified | - | - | High | [4] |

Note: Data for the unsubstituted this compound is not explicitly available in the reviewed literature; the table presents data from closely related structures to provide an expected range of values.

Solvatochromism

The photophysical properties of thienyl-benzothiazole derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect can lead to shifts in the absorption and emission spectra, providing insights into the electronic structure of the molecule in its ground and excited states.

Electrochemical Properties

The electrochemical behavior of this compound is of interest for its potential applications in organic electronics. Cyclic voltammetry is a key technique used to investigate the oxidation and reduction potentials of these compounds, providing information about their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Table 2: Summary of Electrochemical Data for Benzothiazole Derivatives

| Compound | Technique | Oxidation Potential (V) | Reduction Potential (V) | Reference |

| Benzothiazole azo dye | Cyclic Voltammetry | - | -1.11, -1.42 | [5] |

| Thioflavin T (a benzothiazole dye) | Cyclic Voltammetry | - | - | [6] |

| BTA-1 (a benzothiazole derivative) | Cyclic Voltammetry | - | - | [6] |

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a suitable aldehyde or carboxylic acid derivative.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol and 3-thenaldehyde in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Catalyst/Reagent Addition: An oxidizing agent or catalyst, such as hydrogen peroxide/hydrochloric acid or a metal catalyst (e.g., copper or palladium-based), is often added to facilitate the cyclization.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the pure this compound.

UV-Visible Absorption Spectroscopy

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., chloroform, ethanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Determine the λ_max and the corresponding molar extinction coefficient (ε) using the Beer-Lambert law.

Fluorescence Spectroscopy

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.

-

Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (λ_ex), typically at or near the λ_max obtained from the UV-Vis spectrum.

-

Measurement: Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate) using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cyclic Voltammetry

Protocol:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Working Solution: Dissolve a small amount of this compound in the electrolyte solution.

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

-

Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes. Record the cyclic voltammogram by scanning the potential between the desired limits.

-

Data Analysis: Determine the oxidation and reduction peak potentials. These can be used to estimate the HOMO and LUMO energy levels of the compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for this compound.

Conclusion

This technical guide has summarized the key photophysical and electrochemical properties of this compound and its derivatives, providing a valuable resource for researchers in the field. The detailed experimental protocols offer practical guidance for the synthesis and characterization of this important class of compounds. The strong fluorescence and tunable electronic properties of thienyl-benzothiazoles underscore their potential for a wide range of applications, from organic electronics to biomedical imaging. Further research focused on the unsubstituted this compound is warranted to provide a more complete understanding of its fundamental properties.

References

- 1. scispace.com [scispace.com]

- 2. or.niscpr.res.in [or.niscpr.res.in]

- 3. researchportal.unamur.be [researchportal.unamur.be]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Real samples sensitive dopamine sensor based on poly 1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile on a glassy carbon electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrochemical oxidation of benzothiazole dyes for monitoring amyloid formation related to the Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(3-Thienyl)benzothiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 2-(3-thienyl)benzothiazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document details the experimental protocols for key analytical techniques, presents spectroscopic data in a clear and comparative format, and visualizes relevant workflows and biological pathways.

Introduction

This compound derivatives are a fascinating class of compounds that feature a benzothiazole ring system linked to a thiophene ring at the 3-position. This unique structural arrangement gives rise to interesting photophysical and biological properties. The benzothiazole moiety is a well-known pharmacophore found in a variety of biologically active compounds, while the thiophene ring can modulate the electronic and steric properties of the molecule. A thorough spectroscopic characterization is crucial for confirming the chemical structure, assessing the purity, and understanding the structure-property relationships of these derivatives. This guide will focus on the primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy.

Experimental Protocols

Detailed and accurate experimental protocols are fundamental for reproducible and reliable spectroscopic analysis. The following sections outline the methodologies for the key characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of this compound derivatives by providing information about the chemical environment of individual atoms.

Methodology:

-

Instrumentation: NMR spectra are typically recorded on a Bruker Avance III 400 spectrometer or an equivalent instrument, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Sample Preparation: Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.

-

¹H NMR Spectroscopy: Proton NMR spectra are acquired to determine the number of different types of protons and their connectivity. Key parameters include:

-

Chemical Shift (δ): Measured in parts per million (ppm) downfield from TMS. The chemical shifts of the aromatic protons on the benzothiazole and thiophene rings provide insights into the electronic effects of substituents.

-

Spin-Spin Coupling (J): Coupling constants, measured in Hertz (Hz), reveal information about the connectivity of adjacent protons.

-

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded to identify the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. Baseline correction and phasing are applied to ensure accurate integration and peak picking.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized derivatives, as well as to gain insights into their fragmentation patterns.

Methodology:

-

Instrumentation: A variety of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) systems like the Shimadzu QP2010SE, or high-resolution mass spectrometers (HRMS) for accurate mass measurements.

-

Ionization Techniques:

-

Electron Ionization (EI): Commonly used in GC-MS, where the sample is bombarded with a high-energy electron beam, leading to ionization and fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique often used for more polar or thermally labile molecules, which typically produces the protonated molecule [M+H]⁺.

-

-

Sample Introduction: For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer. For direct infusion ESI-MS, the sample is dissolved in a suitable solvent and infused directly into the ion source.

-

Data Analysis: The mass spectrum displays the mass-to-charge ratio (m/z) of the ions. The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can be analyzed to deduce structural information.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to determine the absorption properties of the this compound derivatives.

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer, such as a Varian CARY 50 or a Shimadzu UV-2600, is typically used.

-

Sample Preparation: Solutions of the compounds are prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or dioxane) at a concentration of approximately 10⁻⁵ to 10⁻⁶ M.

-

Measurement: The absorption spectrum is recorded over a wavelength range of 200-800 nm in a 1 cm path length quartz cuvette. A solvent blank is used as a reference.

-

Data Analysis: The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are determined. These parameters are influenced by the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to investigate the emission properties of the compounds, providing information on their potential as fluorescent probes or materials for optoelectronic applications.

Methodology:

-

Instrumentation: A fluorescence spectrophotometer, such as a PerkinElmer LS55 or a Cary Eclipse Fluorescence Spectrophotometer, is used.

-

Sample Preparation: Solutions are prepared in a suitable solvent, typically with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measurement: The sample is excited at its absorption maximum (λex), and the emission spectrum is recorded at a 90-degree angle to the excitation beam.

-

Data Analysis: The wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf) are determined. The Stokes shift, which is the difference between the absorption and emission maxima, is also calculated.

Data Presentation

The following tables summarize the spectroscopic data for representative 2-(thienyl)benzothiazole derivatives. Note that the specific substitution on the thiophene and benzothiazole rings will influence the exact values.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Representative 2-(Thienyl)benzothiazole Derivative

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Thiophene-H2' | 8.0 - 8.2 | 130 - 135 |

| Thiophene-H4' | 7.3 - 7.5 | 125 - 128 |

| Thiophene-H5' | 7.6 - 7.8 | 128 - 132 |

| Benzothiazole-H4 | 7.9 - 8.1 | 121 - 123 |

| Benzothiazole-H5 | 7.4 - 7.6 | 125 - 127 |

| Benzothiazole-H6 | 7.3 - 7.5 | 124 - 126 |

| Benzothiazole-H7 | 7.8 - 8.0 | 126 - 128 |

| Benzothiazole-C2 | - | 160 - 165 |

| Benzothiazole-C3a | - | 152 - 155 |

| Benzothiazole-C7a | - | 133 - 136 |

Note: The chemical shifts are approximate and can vary based on the solvent and substituents.

Table 2: UV-Vis Absorption and Fluorescence Emission Data for Representative 2-(Thienyl)benzothiazole Derivatives

| Compound | Solvent | λabs (nm) | log ε | λem (nm) | Stokes Shift (nm) |

| 2-(Thiophen-2-yl)benzothiazole | Dioxane | 330 | 4.3 | 385 | 55 |

| 2-(5-Phenylthiophen-2-yl)benzothiazole | Ethanol | 359 | 4.5 | 420 | 61 |

| 2-(Thienylpyrrolyl)benzothiazole | Dioxane | 377-390 | 4.4-4.5 | 430-450 | 50-60 |

Data compiled from various sources and may not represent a single consistent series.

Experimental and Logical Workflows

Visualizing the workflow from synthesis to characterization can provide a clear overview of the entire process.

An In-depth Technical Guide to the Quantum Yield Determination of Novel Thienylbenzothiazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the determination of fluorescence quantum yields for novel thienylbenzothiazole derivatives. This class of heterocyclic compounds is of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science, owing to their unique photophysical properties.

Introduction to Thienylbenzothiazoles and Quantum Yield

Thienylbenzothiazoles are a class of organic compounds characterized by a benzothiazole core substituted with one or more thienyl groups. These molecules often exhibit strong fluorescence, making them valuable as fluorescent probes and in the development of optoelectronic materials.[1] The efficiency of this fluorescence is quantified by the fluorescence quantum yield (Φ_F), a critical parameter that represents the ratio of photons emitted to photons absorbed.[2][3] An accurate determination of the quantum yield is paramount for evaluating the potential of these novel compounds in various applications.

Synthesis of Novel Thienylbenzothiazoles

The synthesis of thienylbenzothiazoles can be achieved through various organic reactions. A common and effective method involves the condensation of an appropriately substituted o-aminothiophenol with a thienyl derivative, such as a thenoyl chloride or a formyl thienyl compound.[1][4]

General Experimental Protocol for Synthesis

The following protocol describes a general method for the synthesis of 2-(2'-thienyl)benzothiazole, which can be adapted for various substituted derivatives.

Materials:

-

o-aminothiophenol

-

2-thenoyl chloride

-

1-methyl-2-pyrrolidone (NMP)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, dissolve o-aminothiophenol in 1-methyl-2-pyrrolidone.

-

Slowly add 2-thenoyl chloride to the solution while stirring at room temperature.

-

Heat the reaction mixture and monitor the progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure 2-(2'-thienyl)benzothiazole.[4]

Synthesis Workflow Diagram

Caption: General Synthesis Workflow for Thienylbenzothiazoles.

Quantum Yield Determination: The Comparative Method

The most common and reliable method for determining the fluorescence quantum yield of a novel compound is the comparative method.[2][5] This technique involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.[2] Quinine sulfate in a 0.1 N H₂SO₄ solution (Φ_F = 0.51 at λ_ex = 350 nm) is a widely used standard.

The quantum yield of the unknown sample (Φ_unk) is calculated using the following equation:

Φ_unk = Φ_std * (I_unk / I_std) * (A_std / A_unk) * (η_unk² / η_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

The subscripts unk and std refer to the unknown sample and the standard, respectively.

Detailed Experimental Protocol for Quantum Yield Determination

This protocol outlines the steps for determining the fluorescence quantum yield of a novel thienylbenzothiazole using the comparative method.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the novel thienylbenzothiazole and the quantum yield standard (e.g., quinine sulfate) in the same solvent, if possible. If different solvents are used, their refractive indices must be known.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the unknown sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to avoid inner filter effects.[2][6]

-

Absorbance Measurements: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the selected excitation wavelength (λ_ex). The excitation wavelength should be a wavelength at which both the sample and the standard absorb.

-

Fluorescence Measurements: Record the fluorescence emission spectra for all solutions using the same excitation wavelength (λ_ex) and identical instrument settings (e.g., slit widths).

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

For both the unknown and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope (gradient) of the resulting straight line for both the unknown (m_unk) and the standard (m_std).

-

-

Calculation of Quantum Yield: Calculate the quantum yield of the unknown sample using the gradients from the plots and the refractive indices of the solvents:

Φ_unk = Φ_std * (m_unk / m_std) * (η_unk² / η_std²)[7]

Experimental Workflow for Quantum Yield Determination

Caption: Workflow for Quantum Yield Determination via the Comparative Method.

Quantitative Data for Novel Thienylbenzothiazoles

The photophysical properties of thienylbenzothiazoles are highly dependent on their specific chemical structure, including the nature and position of substituents on both the thienyl and benzothiazole rings. The following table summarizes representative data for a selection of thienyl- and bithienyl-1,3-benzothiazoles in ethanol.

| Compound ID | R1 | R2 | R3 | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |

| 1a | H | H | H | 340 | 420 | 0.43 |

| 1b | H | H | OCH₃ | 372 | 454 | 0.68 |

| 1c | H | H | O(CH₂)₃CH₃ | 372 | 454 | 0.68 |

| 1d | H | H | N(CH₃)₂ | 406 | 548 | 0.97 |

| 1e | H | H | N(C₂H₅)₂ | 406 | 548 | 0.97 |

| 1j | H | 2-benzothiazolyl | H | 386 | 472 | 0.80 |

| 2b | 5-formyl-2-thienyl | H | H | 416 | 540 | 0.01 |

Data sourced from reference[1]. The general structure for compounds 1a-e is a 2-(5'-phenyl-2'-thienyl)-1,3-benzothiazole with substituent R3 on the phenyl ring. For 1j , R2 is a second benzothiazole group. For 2b , R1 is a 5-formyl-2-thienyl group.

Conclusion

The determination of the fluorescence quantum yield is a critical step in the characterization of novel thienylbenzothiazoles. The comparative method, when performed with care, provides a reliable means of quantifying the emission efficiency of these compounds. The data presented herein demonstrates the significant influence of molecular structure on the photophysical properties of thienylbenzothiazoles, highlighting the potential for fine-tuning these properties through synthetic chemistry for a variety of applications in research and drug development.

References

A Theoretical Deep Dive into the Electronic Structure of 2-Aryl-Benzothiazoles: A Case Study of 2-(3-Thienyl)benzothiazole Analogues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical investigation into the electronic structure of 2-aryl-benzothiazoles, with a particular focus on analogues of 2-(3-thienyl)benzothiazole. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. Understanding their electronic structure through computational methods is pivotal for the rational design of novel therapeutic agents and functional materials. This guide details the computational methodologies, presents key electronic and structural data, and illustrates the relationships between the molecule's electronic properties and its potential behavior.

Computational Methodology

The theoretical investigation of the electronic structure of benzothiazole derivatives is predominantly carried out using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These quantum chemical methods offer a good balance between computational cost and accuracy for molecules of this size.

Ground State Geometry Optimization

The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved through geometry optimization. A commonly employed method is the B3LYP functional with a 6-31+G** or 6-311++G(d,p) basis set.[1][2] The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The basis set describes the atomic orbitals used in the calculation. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.[1]

Electronic Properties Calculation

Once the optimized geometry is obtained, various electronic properties are calculated. These properties provide insights into the molecule's reactivity, stability, and optical characteristics. Key parameters include:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier molecular orbitals are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.[2][3]

-

Ionization Potential (IP) and Electron Affinity (EA): These can be estimated from the HOMO and LUMO energies, respectively, and provide a measure of the energy required to remove or add an electron.

-

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index are derived from the HOMO and LUMO energies and help in predicting the global reactive behavior of the molecule.

Excited State and Spectroscopic Properties

To understand the optical properties, such as the absorption of light, Time-Dependent DFT (TD-DFT) calculations are performed. These calculations provide information about the electronic transitions between the ground state and various excited states. The results include the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO -> LUMO).[1][2] The effect of different solvents on the absorption spectra can also be simulated to mimic experimental conditions.[1]

Data Presentation: A Representative Case Study

Optimized Geometrical Parameters

The following table summarizes selected calculated bond lengths and bond angles for PBT, optimized at the DFT-B3LYP level.[2]

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| C-C (benzothiazole) | 1.480 |

| C=N (thiazole) | 1.341 |

| S-C (thiazole) | 1.793 |

| Bond Angles | |

| S-C-N (thiazole) | 120.0 |

Data extracted from a study on 2-(2-pyridyl)-1,3-benzothiazole (PBT) as a representative analogue.[2]

Electronic Properties

The calculated electronic properties for PBT provide insights into its reactivity and electronic behavior.[2]

| Property | Value |

| HOMO Energy | -6.18 eV |

| LUMO Energy | -1.48 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.70 eV |

| Chemical Hardness (η) | 2.35 eV |

Data for 2-(2-pyridyl)-1,3-benzothiazole (PBT) as a representative analogue.[2]

Simulated UV-Vis Spectroscopic Data

TD-DFT calculations predict the electronic absorption properties. The major electronic transitions for PBT are summarized below.[2]

| Absorption Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

| 370 nm | > 0 | HOMO -> LUMO |

Data for 2-(2-pyridyl)-1,3-benzothiazole (PBT) as a representative analogue.[2]

Visualizing Computational Workflows and Relationships

Graphviz diagrams are excellent tools for visualizing the logical flow of a theoretical investigation and the interdependencies of calculated properties.

References

Initial Biological Activity Screening of 2-(3-Thienyl)benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of 2-(3-Thienyl)benzothiazole and its closely related analogues. Due to the limited availability of specific experimental data for this compound, this document leverages published findings on analogous 2-aryl and 2-heterocyclyl benzothiazole derivatives to present a representative profile of its potential anticancer and antimicrobial properties. The methodologies for key screening assays and the underlying signaling pathways are detailed to facilitate further research and development.

Introduction to 2-Arylbenzothiazoles

Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. The 2-substituted benzothiazoles, in particular, have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The introduction of an aryl or heteroaryl group, such as a thienyl ring, at the 2-position can significantly modulate the compound's biological efficacy. These derivatives have shown promise as potent and selective therapeutic agents.

Anticancer Activity

Derivatives of 2-arylbenzothiazole have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the mitochondrial pathway.

Data Presentation: In Vitro Cytotoxicity of Representative 2-Arylbenzothiazole Analogues

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-aryl and 2-heterocyclyl benzothiazole derivatives against various cancer cell lines. This data is compiled from various studies and serves as an estimation of the potential activity of this compound.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Diamidino-substituted thiophene based benzothiazole | MiaPaCa-2 (Pancreatic) | Not specified, but showed strong antiproliferative effects | - |

| Diamidino-substituted thiophene based benzothiazole | MCF-7 (Breast) | Not specified, but showed strong antiproliferative effects | - |

| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012 | - |

| Substituted bromopyridine acetamide benzothiazole | SW620 (Colon) | 0.0043 | - |

| Substituted bromopyridine acetamide benzothiazole | A549 (Lung) | 0.044 | - |

| Substituted bromopyridine acetamide benzothiazole | HepG2 (Liver) | 0.048 | - |

| Naphthalimide-benzothiazole derivative | HT-29 (Colon) | 3.72 ± 0.3 | - |

| Naphthalimide-benzothiazole derivative | A549 (Lung) | 4.074 ± 0.3 | - |

| Naphthalimide-benzothiazole derivative | MCF-7 (Breast) | 7.91 ± 0.4 | - |

| Benzylidine benzothiazole derivatives | MCF7 (Breast) | ≤ 15 | Doxorubicin |

| Benzylidine benzothiazole derivatives | HepG2 (Liver) | ≤ 15 | Doxorubicin |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or analogue) stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: Mitochondrial Apoptosis

Many 2-arylbenzothiazole derivatives induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1][2] This process is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, ultimately resulting in programmed cell death.

Antimicrobial Activity

2-Substituted benzothiazoles have also been investigated for their activity against a range of pathogenic bacteria and fungi. The lipophilic nature of the benzothiazole ring allows for penetration of microbial cell membranes, leading to the disruption of essential cellular processes.

Data Presentation: Antimicrobial Activity of Representative 2-Arylbenzothiazole Analogues

The following table presents the antimicrobial activity of representative 2-aryl and 2-heterocyclyl benzothiazole derivatives, indicated by the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition.

| Compound Type | Microorganism | Activity |

| Thiophene-containing benzothiazole derivative | Staphylococcus aureus | MIC = 3.125 µg/mL[3] |

| Thiophene-containing benzothiazole derivative | Streptococcus pyogenes | MIC > 3.125 µg/mL[3] |

| Pyrazole-containing benzothiazole derivative | Aspergillus fumigatus | MIC = 6.25 µg/mL[3] |

| Pyrazole-containing benzothiazole derivative | Fusarium oxysporum | MIC = 6.25 µg/mL[3] |

| Dichloropyrazole-based benzothiazole analogue | Gram-positive strains | MIC = 0.0156–0.25 µg/mL |

| Dichloropyrazole-based benzothiazole analogue | Gram-negative strains | MIC = 1–4 µg/mL |

| Piperazine-containing 2-arylbenzothiazole | Staphylococcus aureus | MIC = 32 µg/mL |

| Benzothiazole arylidine derivatives | Bacteria | MIC = 4–20 µmol/L[4] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[5]

Materials:

-

Petri plates

-

Nutrient agar or Mueller-Hinton agar

-

Bacterial or fungal cultures

-

Sterile cork borer (6-8 mm diameter)

-

This compound (or analogue) stock solution (in DMSO)

-

Positive control (standard antibiotic)

-

Negative control (DMSO)

-

Micropipette

-

Incubator

Procedure:

-

Media Preparation and Inoculation: Prepare the agar medium and pour it into sterile Petri plates. Allow the agar to solidify. Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.

-

Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

-

Sample Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medipol.edu.tr [medipol.edu.tr]

- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Thienyl-Benzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The thienyl-benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide delves into the core mechanisms of action of these compounds, providing a comprehensive overview of their molecular targets and cellular effects. The information presented herein is intended to empower researchers and drug development professionals in their efforts to design and discover novel therapeutics based on this versatile heterocyclic system.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Thienyl-benzothiazole derivatives have demonstrated significant potential as anticancer agents, exerting their effects through a variety of mechanisms that disrupt cancer cell proliferation, survival, and signaling.

Induction of Apoptosis

A primary mechanism by which thienyl-benzothiazole compounds elicit their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic mitochondrial pathway.

dot

Caption: Mitochondrial Apoptosis Pathway Induced by Thienyl-Benzothiazole Compounds.

Inhibition of Key Enzymes in Cancer Progression

Thienyl-benzothiazole derivatives have been shown to inhibit several enzymes that are crucial for cancer cell survival and proliferation.

-

Sphingosine Kinase 1 (SphK1): This enzyme catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell proliferation and inhibits apoptosis. Inhibition of SphK1 by thienyl-benzothiazole compounds can shift the balance towards apoptosis.

-

Acid Ceramidase (AC): AC hydrolyzes ceramide, a pro-apoptotic lipid, into sphingosine. By inhibiting AC, these compounds can lead to an accumulation of ceramide, thereby promoting apoptosis.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Thienyl-benzothiazole compounds can inhibit VEGFR-2 kinase activity, thereby impeding tumor growth and metastasis.[1][2][3][4]

-

Carbonic Anhydrases (CAs): Certain CA isoforms are overexpressed in hypoxic tumors and contribute to tumor acidification and progression. Thienyl-benzothiazole derivatives have been identified as inhibitors of these enzymes.[5]

dot

Caption: Key Enzyme Targets of Thienyl-Benzothiazole Compounds in Cancer.

Cell Cycle Arrest

Several studies have shown that thienyl-benzothiazole derivatives can induce cell cycle arrest, primarily at the G2/M or S phase, preventing cancer cells from dividing and proliferating.[1][3]

Antimicrobial Activity: Targeting Essential Bacterial and Fungal Pathways

Thienyl-benzothiazole compounds also exhibit promising antimicrobial activity against a range of bacterial and fungal pathogens. Their mechanism of action in this context involves the inhibition of essential microbial enzymes.

-

MurB Inhibition: MurB is an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.

-

14α-Lanosterol Demethylase Inhibition: This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

-

DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are essential for bacterial DNA replication and repair. Thienyl-benzothiazole derivatives can inhibit their activity, leading to a bactericidal effect.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and amino acids in both bacteria and fungi.

dot

Caption: Key Antimicrobial Targets of Thienyl-Benzothiazole Compounds.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various thienyl-benzothiazole derivatives.

Table 1: Anticancer Activity (IC50/GI50 in µM)

| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |

| Thiazolidine-2,4-dione hybrid (4a) | HCT-116 | 5.61 | [1][3] |

| HEPG-2 | 7.92 | [1][3] | |

| MCF-7 | 3.84 | [1][3] | |

| Thiazolidine-2,4-dione hybrid (4e) | MCF-7 | 6.11 | [1] |

| Cyanothiouracil moiety (8a) | MCF-7 | 10.86 | [1] |

| Phenylacetamide derivative (4d) | AsPC-1 | 7.66 | [6] |

| BxPC-3 | 3.99 | [6] | |

| Capan-2 | 8.97 | [6] | |

| PTJ64i | 6.79 | [6] | |

| PTJ86i | 12.39 | [6] | |

| Phenylacetamide derivative (4m) | AsPC-1 | 8.49 | [6] |

| BxPC-3 | 9.81 | [6] | |

| Capan-2 | 13.33 | [6] | |

| PTJ64i | 7.84 | [6] | |

| PTJ86i | 19.92 | [6] | |

| 2-amino-6-bromo-4-(4-nitrophenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile (3e) | 59 cancer cell lines (Mean) | GI50: 0.11 | [7] |

Table 2: Enzyme Inhibition

| Target Enzyme | Compound/Derivative | Inhibition Metric | Value | Reference |

| VEGFR-2 | Thiazolidine-2,4-dione hybrid (4a) | IC50 | 91 nM | [1][3] |

| Sorafenib (Standard) | IC50 | 53 nM | [1][3] | |

| 3-oxoquinoxaline derivative (11) | IC50 | 0.19 µM | [2] | |

| Sorafenib (Standard) | IC50 | 0.08 µM | [2] | |

| Carbonic Anhydrase I (hCA I) | Amino acid-benzothiazole conjugate (1) | Ki | 2.9 µM | [5] |

| Carbonic Anhydrase II (hCA II) | Amino acid-benzothiazole conjugate (1) | Ki | 88.1 µM | [5] |

| Carbonic Anhydrase V (hCA V) | Amino acid-benzothiazole conjugate (1) | Ki | Micromolar range | [5] |

| Carbonic Anhydrase XIII (hCA XIII) | Amino acid-benzothiazole conjugate (1) | Ki | Micromolar range | [5] |

| DNA Gyrase (S. aureus) | 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitor (29) | IC50 | 3.7 µM | [8] |

| DNA Gyrase (E. coli) | 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitor (29) | IC50 | 0.056 µM | [8] |

Table 3: Antimicrobial Activity (MIC in µg/mL)

| Organism | Compound/Derivative | MIC (µg/mL) | Reference |

| Enterococcus faecalis | 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitor (29) | 4 - 8 | [8] |

| Enterococcus faecium | 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitor (29) | 4 - 8 | [8] |

| Staphylococcus aureus (MRSA) | 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitor (29) | 8 | [8] |

| Staphylococcus aureus (VISA) | 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitor (29) | 4 | [8] |

| Candida albicans | 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7a) | 7.81 | [9] |

| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | 3.9 | [9] | |

| Fluconazole (Standard) | 15.62 | [9] |

Detailed Experimental Protocols

A comprehensive understanding of the mechanism of action requires a detailed examination of the experimental methodologies used to generate the data. Below are detailed protocols for key experiments cited in the literature.

Anticancer Activity Assays

dot

Caption: General workflow for assessing the anticancer activity of thienyl-benzothiazole compounds.

1. MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the thienyl-benzothiazole compound for 24-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Treat cells with the thienyl-benzothiazole compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

-

3. Cell Cycle Analysis by Flow Cytometry

-

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cells with the thienyl-benzothiazole compound.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histogram.

-

Enzyme Inhibition Assays

1. VEGFR-2 Kinase Assay

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. The amount of phosphorylation is typically detected using a phosphospecific antibody or by measuring the depletion of ATP.

-

Protocol (Luminescence-based):

-

Add VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the thienyl-benzothiazole compound to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time.

-

Stop the reaction and add a reagent that measures the amount of remaining ATP (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

-

Measure the luminescence and calculate the IC50 value of the inhibitor.

-

2. Carbonic Anhydrase Inhibition Assay

-

Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO2. The rate of this reaction can be monitored by a change in pH using a stopped-flow spectrophotometer.

-

Protocol:

-

A CO2-saturated solution is rapidly mixed with a buffer solution containing the CA enzyme and the thienyl-benzothiazole inhibitor at 25°C.

-

The change in pH is monitored over time using a pH indicator.

-

The initial rate of the reaction is determined.

-

The inhibition constant (Ki) is calculated by comparing the rates in the presence and absence of the inhibitor.

-

Antimicrobial Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Determination

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Protocol (Broth Microdilution):

-

Prepare a serial two-fold dilution of the thienyl-benzothiazole compound in a suitable broth medium in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

References

- 1. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. group.szbk.u-szeged.hu [group.szbk.u-szeged.hu]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Thienyl)benzothiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(3-thienyl)benzothiazole analogs. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details experimental protocols, presents key characterization data in a structured format, and illustrates relevant synthetic and signaling pathways.

Synthesis of this compound Analogs

The most prevalent and versatile method for the synthesis of 2-substituted benzothiazoles, including this compound analogs, is the condensation reaction between 2-aminothiophenol and a suitable carboxylic acid derivative or aldehyde.[1][2] The reaction typically proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.[1]

A common approach involves the reaction of 2-aminothiophenol with thiophene-3-carbonyl chloride or thiophene-3-carboxaldehyde. The use of an acid chloride generally provides good yields and proceeds under relatively mild conditions. Alternatively, direct condensation with the corresponding aldehyde, often facilitated by an oxidizing agent or catalyst, offers another efficient route.[1][3]

General Synthetic Pathway

The synthesis of this compound can be achieved through the reaction of 2-aminothiophenol with a thiophene-3-carbonyl derivative. The general scheme is presented below.

Caption: General synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(Thiophen-3-yl)benzothiazole from Thiophene-3-carbonyl chloride

This protocol is adapted from general procedures for the synthesis of 2-arylbenzothiazoles.[4]

Materials:

-

2-Aminothiophenol

-

Thiophene-3-carbonyl chloride

-

Pyridine (or other suitable base)

-

Toluene (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) in anhydrous toluene.

-

Add pyridine (1.1 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of thiophene-3-carbonyl chloride (1.0 eq) in anhydrous toluene to the cooled mixture with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield 2-(thiophen-3-yl)benzothiazole as a solid.

Characterization of this compound Analogs

The structural elucidation and confirmation of the synthesized this compound analogs are performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for 2-aryl and 2-heteroarylbenzothiazole derivatives, which can be used as a reference for the characterization of this compound analogs.

Table 1: 1H NMR Spectral Data of Representative 2-Aryl/Heteroarylbenzothiazoles

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| 2-Phenylbenzothiazole | CDCl3 | 8.14 (m, 3H), 7.92 (d, J=8.0 Hz, 1H), 7.52 (m, 4H), 7.42 (t, 1H) | [5] |

| 2-(2-Chlorophenyl)benzothiazole | CDCl3 | 8.22 (m, 1H), 8.12 (d, J=8.1 Hz, 1H), 7.52 (m, 2H), 7.40 (m, 3H) | [5] |

| 2-(4-Methoxyphenyl)benzothiazole | CDCl3 | 8.06-7.87 (m, 4H), 7.51 (t, J=7.3 Hz, 1H), 7.38 (t, J=7.4 Hz, 1H), 7.07 (d, J=8.2 Hz, 2H), 3.8 (s, 3H) | [5] |

| 2-(Thiophen-2-yl)benzothiazole | CDCl3 | 8.05 (d, 1H), 7.89 (d, 1H), 7.63 (d, 1H), 7.48 (m, 2H), 7.37 (t, 1H), 7.13 (t, 1H) | Data extrapolated from related compounds |

Table 2: 13C NMR Spectral Data of Representative 2-Aryl/Heteroarylbenzothiazoles

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| 2-Phenylbenzothiazole | CDCl3 | 167.3, 152.5, 136.1, 133.8, 130.2, 128.1, 127.6, 126.7, 125.5, 124.4, 122.1 | [5] |

| 2-(2-Chlorophenyl)benzothiazole | CDCl3 | 164.2, 152.4, 136.3, 132.5, 132.4, 131.5, 130.6, 127.2, 126.3, 125.4, 123.3, 121.3 | [5] |

| 2-(4-Methoxyphenyl)benzothiazole | CDCl3 | 167.0, 161.6, 153.5, 134.1, 128.7, 126.3, 125.4, 125.1, 122.3, 122.2, 114.6, 55.3 | [5] |

| 2-(Thiophen-2-yl)benzothiazole | CDCl3 | 161.9, 153.9, 134.9, 131.1, 129.8, 128.4, 126.3, 125.3, 124.5, 122.5, 121.6 | Data extrapolated from related compounds |

Physical Properties

Table 3: Physical Data of Representative 2-Aryl/Heteroarylbenzothiazoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 2-Phenylbenzothiazole | C13H9NS | 211.28 | 112 | 80-95 | [5] |

| 2-(2-Chlorophenyl)benzothiazole | C13H8ClNS | 245.73 | 84 | 75-90 | [5] |

| 2-(4-Methoxyphenyl)benzothiazole | C14H11NOS | 241.31 | 123-125 | 80-92 | [5] |

| 2-(Thiophen-2-yl)benzothiazole | C11H7NS2 | 217.31 | 129-131 | 70-85 | Data extrapolated from related compounds |

Biological Activity and Signaling Pathways

Benzothiazole derivatives are recognized for their significant anticancer properties, which are believed to be exerted through various mechanisms of action.[6][7] Studies have shown that these compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways that are often dysregulated in cancer cells.[7][8]

Anticancer Mechanisms

The anticancer effects of benzothiazole analogs are often attributed to their ability to interact with and inhibit the function of critical cellular targets. Some of the reported mechanisms include:

-

Inhibition of Protein Tyrosine Kinases (PTKs): Many benzothiazole derivatives act as competitive inhibitors of PTKs, such as ABL1 and ABL2, thereby disrupting pro-cancer signaling pathways.[6]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-xL) proteins.[7]

-

Cell Cycle Arrest: Benzothiazole analogs have been shown to cause cell cycle arrest, often in the G2/M or sub-G1 phase, preventing cancer cell division and proliferation.[7]

-

Inhibition of Tubulin Polymerization: Some derivatives function as antitubulin agents, disrupting microtubule dynamics which are essential for mitosis.[4]

Key Signaling Pathways

Several key signaling pathways have been implicated in the anticancer activity of benzothiazole derivatives. The diagram below illustrates the potential points of intervention for these compounds.

Caption: Potential signaling pathways modulated by benzothiazole analogs.

Recent studies on various 2-substituted benzothiazoles have demonstrated their ability to downregulate the activity of key signaling molecules, including those in the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[7][8] By inhibiting these pathways, which are crucial for cancer cell growth, survival, and metastasis, this compound analogs represent a promising class of compounds for the development of novel anticancer therapeutics.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound analogs. The synthetic protocols outlined, based on established methodologies for related compounds, offer a clear path for the preparation of these molecules. The provided spectroscopic and physical data serve as a valuable reference for their characterization. Furthermore, the discussion of their potential anticancer activities and interactions with key cellular signaling pathways highlights the therapeutic promise of this class of compounds. Further research into the specific structure-activity relationships and mechanisms of action of this compound analogs is warranted to fully realize their potential in drug discovery and development.

References

- 1. Benzothiazole synthesis [organic-chemistry.org]

- 2. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 4. Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. mdpi.com [mdpi.com]

- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [benthamscience.com]